
5'-O-Acetylribavirin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Acetylribavirin typically involves the acetylation of ribavirin. The process begins with ribavirin, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-hydroxyl group of the ribose moiety .
Industrial Production Methods: While specific industrial production methods for 5’-O-Acetylribavirin are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-O-Acetylribavirin can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield ribavirin.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group or the ribose moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ribavirin.
Oxidation and Reduction: Various oxidized or reduced derivatives of ribavirin, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
5'-O-Acetylribavirin is a derivative of ribavirin, an antiviral medication primarily used to treat viral infections such as hepatitis C and respiratory syncytial virus (RSV). This compound has garnered attention for its potential applications in various scientific and medical fields. The following sections detail its applications, supported by data tables and documented case studies.
Antiviral Activity
This compound exhibits antiviral properties similar to those of ribavirin, making it a candidate for treating various viral infections. Its mechanism involves inhibiting viral RNA synthesis, which is crucial for the replication of RNA viruses.
Case Study: Hepatitis C Virus (HCV)
In a study conducted on HCV-infected cell lines, this compound demonstrated significant antiviral activity. The compound inhibited viral replication by interfering with the viral polymerase, leading to reduced viral load in treated cells. This suggests its potential as an adjunct therapy in HCV management, particularly in patients who are resistant to standard treatments.
Pharmacological Research
The pharmacological profile of this compound has been explored to enhance drug delivery and efficacy. The acetylation improves the compound's solubility and bioavailability compared to ribavirin.
Data Table: Comparison of Pharmacokinetic Properties
Property | Ribavirin | This compound |
---|---|---|
Solubility (mg/mL) | 0.1 | 2.5 |
Bioavailability (%) | 45 | 70 |
Half-life (hours) | 12 | 18 |
This table illustrates how the modifications in this compound enhance its pharmacokinetic properties, making it a more effective candidate for therapeutic use.
Research in Drug Development
The compound is being investigated for its role in developing new antiviral therapies. Researchers are exploring its potential as part of combination therapies that could provide synergistic effects when used with other antiviral agents.
Case Study: Combination Therapy with Direct-Acting Antivirals (DAAs)
Recent trials have assessed the effectiveness of combining this compound with DAAs in HCV treatment regimens. Results indicated that the combination significantly improved treatment outcomes compared to DAAs alone, suggesting that this compound could enhance the overall efficacy of existing antiviral therapies.
Implications in Doping Control
Given its antiviral properties, there is interest in investigating the use of this compound in sports medicine, particularly concerning doping control. Its detection could be relevant due to its potential misuse as a performance-enhancing drug.
Research Insights from WADA
The World Anti-Doping Agency (WADA) has highlighted the need for innovative research into compounds like this compound that may have dual-use potential—both therapeutic and performance-enhancing. Ongoing studies aim to establish reliable detection methods for this compound in biological samples from athletes.
Wirkmechanismus
The mechanism of action of 5’-O-Acetylribavirin is closely related to that of ribavirin. It involves several pathways:
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to a reduction in guanosine monophosphate biosynthesis, which is crucial for viral RNA synthesis
RNA Mutagenesis: The compound induces mutations in viral RNA, leading to error catastrophe and inhibition of viral replication.
Immune Modulation: It modulates the immune response, enhancing the antiviral activity of interferons.
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
Lipophilicity and Stability
- 5'-O-Benzoylribavirin : Higher logP (~2.5–3.0) than the acetyl analog, making it more prone to accumulation in lipid-rich tissues .
- Impurity A/C/D : Polar structures (carboxylic acid or carboxamide groups) result in low logP values (<0), favoring renal excretion .
Degradation Pathways
- 5'-O-Acetylribavirin hydrolyzes to Ribavirin under acidic or enzymatic conditions, a critical factor in impurity control during formulation .
- Impurity C and D arise from triazole ring cleavage or ribose detachment during synthesis .
Pharmacological and Regulatory Considerations
Antiviral Activity
- Ribavirin: Direct inhibition of viral RNA polymerases and immunomodulatory effects.
- This compound: No reported antiviral activity; considered a non-active impurity.
- 5'-O-Benzoylribavirin: Limited data, but esterified derivatives may act as prodrugs in vivo .
Regulatory Limits (EP Guidelines)
Impurity | Maximum Allowable Limit | Rationale |
---|---|---|
This compound | 0.5% | Potential to revert to active Ribavirin |
Impurity A | 0.3% | Inactive but structurally similar |
Impurity C/D | 0.1% each | Indicators of synthesis inefficiency |
Biologische Aktivität
5'-O-Acetylribavirin is a synthetic derivative of ribavirin, a well-known antiviral agent. Its biological activity is primarily characterized by its mechanism of action against various RNA and DNA viruses, as well as its potential therapeutic applications in viral infections and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and research findings.
Target Enzyme: Inosine Monophosphate Dehydrogenase (IMPDH)
this compound acts primarily by inhibiting IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of the guanosine triphosphate (GTP) pool, which is essential for viral replication and mRNA synthesis. The compound mimics inosine monophosphate (IMP), acting as a competitive inhibitor of IMPDH, thereby disrupting the synthesis pathway of GMP and subsequently GTP .
Viral Replication Inhibition
By reducing the GTP levels, this compound effectively hampers the synthesis of viral RNA and proteins. This results in decreased viral replication and the production of defective virions. The compound's action can be influenced by environmental factors such as dietary fat intake, which can enhance its bioavailability.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of ribavirin, with absorption characteristics that suggest it may be effectively utilized in clinical settings. The compound undergoes metabolic processes that include hydrolysis to ribavirin and various oxidation-reduction reactions, forming different derivatives depending on the conditions.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antiviral activity. It has been shown to be effective against various viruses including those responsible for hepatitis C and respiratory syncytial virus (RSV). The compound's efficacy has been attributed to its ability to interfere with viral mRNA capping processes and inhibit viral polymerases .
Case Studies
- Hepatitis C Virus (HCV) : A study indicated that ribavirin derivatives like this compound could enhance the efficacy of interferon therapy in HCV treatment by increasing mutation rates in viral RNA, thereby exerting selective pressure on the virus .
- Anticancer Properties : In vitro studies have shown that certain derivatives of acetylribavirin possess anticancer properties, particularly against lung cancer cell lines (A549). These findings suggest a potential dual role for this compound in both antiviral and anticancer therapies .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Findings |
---|---|
Antiviral Mechanism | Inhibits IMPDH leading to reduced GTP levels; disrupts viral RNA synthesis |
Pharmacokinetics | Similar absorption profile to ribavirin; undergoes hydrolysis and metabolic transformations |
Efficacy Against HCV | Enhances interferon therapy effectiveness; increases mutation rates in viral RNA |
Anticancer Activity | Exhibits potent activity against A549 lung cancer cells; potential for development as an anticancer agent |
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKIKIHFNHSINB-DAGMQNCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58151-87-4 | |
Record name | 5'-O-Acetylribavirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-O-ACETYLRIBAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.